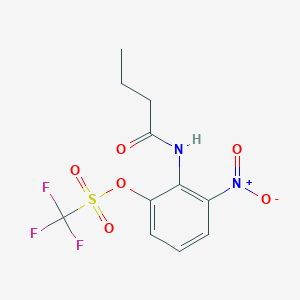

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

Description

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a fluorinated aryl sulfonate ester characterized by a phenyl ring substituted with a nitro group (-NO₂) at the 3-position, a butyramido group (-NHCOC₃H₇) at the 2-position, and a trifluoromethanesulfonate (-OSO₂CF₃, "triflate") group at the 1-position. Aryl triflates are widely utilized in organic synthesis due to the triflate group’s exceptional leaving-group ability, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Properties

IUPAC Name |

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVMECGCRHDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-amino-3-nitrophenol with butyryl chloride to form 2-butyramido-3-nitrophenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Reduction Reactions: The major product is 2-butyramido-3-aminophenyl trifluoromethanesulfonate.

Hydrolysis: The products include butyric acid and 3-nitrophenol.

Scientific Research Applications

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonate groups.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Alkyl Trifluoromethanesulfonates

Compounds such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate () share the triflate functional group but are alkyl sulfonates rather than aryl derivatives. These reagents are commonly employed as alkylating agents in microwave-assisted syntheses. For example, methyl trifluoromethanesulfonate reacts with carboxylic acids under basic conditions (Cs₂CO₃) to yield methyl esters, with chemoselectivity favoring O-alkylation over S-alkylation (5:1 ratio) . In contrast, the aryl triflate group in the target compound is more suited to aromatic substitution or cross-coupling reactions, where the nitro group activates the triflate for nucleophilic displacement.

Aryl Triflates with Electron-Withdrawing Groups

Aryl triflates bearing electron-withdrawing substituents, such as 4-nitrophenyl triflate, are well-documented in cross-coupling reactions. The butyramido group introduces steric and solubility effects, which may influence reaction kinetics or purification requirements compared to unsubstituted analogues.

Heterocyclic Fluorinated Compounds

The compound 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol () shares a trifluoromethyl group but differs in core structure and functionality. While the target compound’s triflate group is reactive toward coupling reactions, the oxadiazole ring in this analogue confers stability under acidic or basic conditions, making it more suitable for applications in medicinal chemistry or agrochemicals .

Biological Activity

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for enhancing solubility and reactivity. Its structure can be represented as follows:

Where represent the number of corresponding atoms in the molecule.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Effects : Investigations into its cytotoxic effects on cancer cell lines have shown promise.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethanesulfonate group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors.

Case Study 1: Enzyme Inhibition

A study conducted on human acetylcholinesterase (AChE) demonstrated that this compound acts as a slow-binding inhibitor. The kinetic parameters were assessed using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with an inhibition constant of approximately M.

| Parameter | Value |

|---|---|

| M | |

| Type of Inhibition | Competitive |

| Time to Equilibrium | ~20 min |

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus indicated that the compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) of µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

- Cytotoxicity in Cancer Cell Lines : The compound showed selective cytotoxicity against various cancer cell lines, with IC50 values ranging from to µM.

- Mechanistic Insights : Molecular docking studies suggest that the compound binds to the active site of target enzymes, disrupting their function and leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.